7-Tetradecyne-6,9-diol, (6S,9S)-
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Overview
Description
7-Tetradecyne-6,9-diol, (6S,9S)- is a chemical compound with the molecular formula C14H26O2. It is characterized by the presence of a triple bond (alkyne) and two hydroxyl groups (diol) at the 6th and 9th positions of the tetradecane chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Tetradecyne-6,9-diol, (6S,9S)- typically involves the use of alkyne and diol precursors. One common method is the coupling of a terminal alkyne with a diol under catalytic conditions. The reaction conditions often include the use of a palladium catalyst and a base, such as triethylamine, in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of 7-Tetradecyne-6,9-diol, (6S,9S)- may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
7-Tetradecyne-6,9-diol, (6S,9S)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The alkyne can be reduced to an alkene or alkane.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as tosyl chloride (TsCl) and sodium hydride (NaH) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of ethers or esters.
Scientific Research Applications
7-Tetradecyne-6,9-diol, (6S,9S)- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Tetradecyne-6,9-diol, (6S,9S)- depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of the alkyne and diol functional groups allows it to participate in various biochemical pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
7-Tetradecyne-6,9-diol, (6R,9R)-: A stereoisomer with different spatial arrangement of the hydroxyl groups.
7-Tetradecyne-6,9-diol, (6R,9S)-: Another stereoisomer with a different configuration.
7-Tetradecyne-6,9-diol, (6S,9R)-: Yet another stereoisomer with a unique configuration.
Uniqueness
7-Tetradecyne-6,9-diol, (6S,9S)- is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying stereochemical effects in chemical and biological systems .
Properties
CAS No. |
330847-91-1 |
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Molecular Formula |
C14H26O2 |
Molecular Weight |
226.35 g/mol |
IUPAC Name |
(6S,9S)-tetradec-7-yne-6,9-diol |
InChI |
InChI=1S/C14H26O2/c1-3-5-7-9-13(15)11-12-14(16)10-8-6-4-2/h13-16H,3-10H2,1-2H3/t13-,14-/m0/s1 |
InChI Key |
GQHFRBUSENSDPM-KBPBESRZSA-N |
Isomeric SMILES |
CCCCC[C@@H](C#C[C@H](CCCCC)O)O |
Canonical SMILES |
CCCCCC(C#CC(CCCCC)O)O |
Origin of Product |
United States |
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